molecular formula C18H21N7O3 B607265 eCF309 CAS No. 2001571-40-8

eCF309

Cat. No. B607265
M. Wt: 383.412
InChI Key: PSICWGWNIOOULV-UHFFFAOYSA-N
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Description

ECF309 is an ATP-competitive inhibitor of mTOR (IC 50 = 15 nM in vitro and in cells) with >65-fold selectivity over other kinases, including PI3Ks .


Synthesis Analysis

ECF309 was developed through a ligand-based inhibitor design, focused library synthesis, and phenotypic screening to prioritize compounds with potent cell activity . It was identified as a cell cycle inhibitor with micromolar potency that inhibits mTOR kinase activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of eCF309 include a molecular formula of C18H21N7O3 and a molecular weight of 383.4 .

Scientific Research Applications

  • Electrocoagulation in Water and Wastewater Treatment : Electrocoagulation (EC) is an effective technology for the abatement of a broad range of pollutants in water. The performance of EC varies depending on operating conditions like current density, type of electrode, and electrolysis time (Mousazadeh et al., 2021).

  • Electrochemical Technologies in Wastewater Treatment : Electrochemical technologies, including electrodeposition, electrocoagulation, electroflotation, and electrooxidation, are key in wastewater treatment. They are effective in removing heavy metals, colloidal particles, oil, grease, and organic pollutants (Chen, 2004).

  • Electrochemical Micromachining (ECMM) : ECMM is a process that uses electrochemical reactions for micromachining. Parameters like machining voltage, duty cycle, and electrolyte concentration significantly influence material removal rate, over cut, and taper angle in ECMM processes (Pradeep et al., 2019).

  • Electrospun Carbon Nanofibers (ECNFs) : ECNFs, created through electrospinning, have applications in energy conversion and storage, including in solar cells, fuel cells, batteries, supercapacitors, and hydrogen storage. They offer benefits due to their high surface area, porous structures, and free-standing architecture (Peng et al., 2016).

  • Electrocoagulation Pretreatment in Water Purification : Electrocoagulation (EC) as a pretreatment strategy in ultrafiltration processes shows potential in improving membrane performance and reducing transmembrane pressure in water purification systems (Timmes et al., 2009).

properties

IUPAC Name

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSICWGWNIOOULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine

Citations

For This Compound
31
Citations
C Fraser, NO Carragher, A Unciti-Broceta - MedChemComm, 2016 - pubs.rsc.org
… Following a rapid lead optimization campaign, we report the development of eCF309, an mTOR inhibitor displaying low nanomolar potency both in vitro and in cells and an excellent …
Number of citations: 23 pubs.rsc.org
T Valero, DJ Baillache, C Fraser, SH Myers… - Bioorganic & Medicinal …, 2020 - Elsevier
… eCF309 … eCF309 and eCF324 display superior activity than the pan-PI3K inhibitor GDC0941, this selective inhibitor exhibits sub-µM activity against T98 (equivalent to that of eCF309…
Number of citations: 10 www.sciencedirect.com
C Fraser, NO Carragher, A Unciti-Broceta - MedChemComm, 2016 - pubs.rsc.org
… Correction: eCF309: a potent, selective and cellpermeable mTOR inhibitor … Correction for ‘eCF309: a potent, selective and cell-permeable mTOR inhibitor’ by Craig Fraser et al …
Number of citations: 0 pubs.rsc.org
A Unciti-Broceta - scholar.archive.org
… Following a rapid lead optimization campaign, we report the development of eCF309, an mTOR inhibitor displaying low nanomolar potency both in vitro and in cells and an excellent …
Number of citations: 2 scholar.archive.org
AG Amin, SW Jeong, JL Gillick… - International …, 2021 - spandidos-publications.com
Mechanistic target of rapamycin (mTOR), which functions via two multiprotein complexes termed mTORC1 and mTORC2, is positioned in the canonical phosphoinositide 3‑kinase‑…
Number of citations: 13 www.spandidos-publications.com
M Jhanwar-Uniyal, JF Dominguez, AL Mohan… - Advances in Biological …, 2022 - Elsevier
Aberrant signaling of mechanistic target of rapamycin (mTOR aka mammalian target of rapamycin) is shown to be linked to tumorigenesis of numerous malignancies including …
Number of citations: 6 www.sciencedirect.com
SJ Warchal, A Unciti-Broceta… - Future medicinal …, 2016 - Future Science
… this strategy resulted in the discovery of the first subnanomolar SRC inhibitor with 1000-fold selectivity over ABL [48] and highly potent dual mTORC1 and mTORC2 inhibitors (eCF309 – …
Number of citations: 47 www.future-science.com
DJ Baillache, A Unciti-Broceta - RSC medicinal chemistry, 2020 - pubs.rsc.org
Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of …
Number of citations: 31 pubs.rsc.org
C Fraser, JC Dawson, R Dowling… - Journal of medicinal …, 2016 - ACS Publications
Novel pyrazolopyrimidines displaying high potency and selectivity toward SRC family kinases have been developed by combining ligand-based design and phenotypic screening in an …
Number of citations: 53 pubs.acs.org
J Sterling, JR Baker, A McCluskey, L Munoz - Nature Communications, 2023 - nature.com
Chemical probes have reached a prominent role in biomedical research, but their impact is governed by experimental design. To gain insight into the use of chemical probes, we …
Number of citations: 4 www.nature.com

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